Cyclohexyl 2-(2,5-dimethylphenyl)ethyl ketone

Description

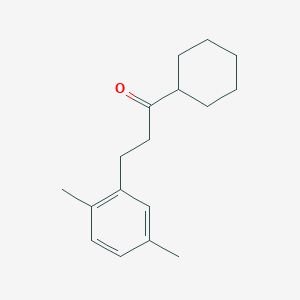

Cyclohexyl 2-(2,5-dimethylphenyl)ethyl ketone is a substituted aryl alkyl ketone characterized by a cyclohexyl group attached to a ketone moiety and a 2-(2,5-dimethylphenyl)ethyl chain.

Properties

IUPAC Name |

1-cyclohexyl-3-(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O/c1-13-8-9-14(2)16(12-13)10-11-17(18)15-6-4-3-5-7-15/h8-9,12,15H,3-7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMCRAWBJAIJCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644768 | |

| Record name | 1-Cyclohexyl-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-22-8 | |

| Record name | 1-Cyclohexyl-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 2-(2,5-dimethylphenyl)ethyl ketone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where cyclohexyl ketone reacts with 2-(2,5-dimethylphenyl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Wolff–Kishner Reduction

This reaction reduces the ketone to a methylene group (). The mechanism involves hydrazone formation followed by deprotonation and elimination of nitrogen gas. For cyclohexyl 2-(2,5-dimethylphenyl)ethyl ketone:

-

Reagents : Hydrazine (), strong base (e.g., NaOH), and high-temperature conditions.

-

Product : Cyclohexyl 2-(2,5-dimethylphenyl)ethane.

-

Key Findings :

Catalytic Hydrogenation

The ketone can be reduced to a secondary alcohol using hydrogen gas and a catalyst:

-

Reagents : , palladium on carbon (), elevated temperature and pressure .

-

Product : Cyclohexyl 2-(2,5-dimethylphenyl)ethanol.

-

Conditions :

Oxidation to Carboxylic Acid

Under strong oxidizing conditions, the ketone undergoes cleavage to form carboxylic acids:

-

Reagents : / or in acidic media.

-

Product : Cyclohexanecarboxylic acid and 2-(2,5-dimethylphenyl)acetic acid derivatives.

-

Mechanism :

-

α-Carbon oxidation followed by C–C bond cleavage.

-

Grignard Reagent Addition

The ketone reacts with Grignard reagents () to form tertiary alcohols:

-

Reagents : Methylmagnesium bromide () in anhydrous ether.

-

Product : 1-Cyclohexyl-1-(2-(2,5-dimethylphenyl)ethyl)propan-1-ol.

-

Conditions :

-

Requires strict anhydrous conditions to prevent reagent decomposition.

-

Reductive Amination

The ketone reacts with primary amines under hydrogenation to form secondary amines:

-

Reagents : , , and a primary amine (e.g., diisopropylamine) .

-

Product : -Cyclohexyl--(2-(2,5-dimethylphenyl)ethyl)amine.

-

By-products : Minor formation of alcohols (e.g., ethylhexanol) due to competing reduction .

Comparative Reaction Data

Mechanistic Insights

-

Steric Effects : The 2,5-dimethylphenyl group hinders nucleophilic attack at the carbonyl carbon, favoring reactions with smaller nucleophiles (e.g., over bulky Grignard reagents) .

-

Solvent Influence : Polar aprotic solvents (e.g., DMSO) accelerate Wolff–Kishner reduction by stabilizing ionic intermediates .

Scientific Research Applications

Pharmaceutical Applications

Cyclohexyl 2-(2,5-dimethylphenyl)ethyl ketone serves as a versatile building block in drug synthesis. Its structural attributes allow it to participate in various chemical reactions, making it valuable for developing pharmaceutical intermediates.

Key Uses in Drug Development

- Synthesis of Chiral Compounds : The compound can be utilized to synthesize enantiomerically pure chiral molecules, which are critical in drug formulation.

- Precursor for Active Pharmaceutical Ingredients (APIs) : It can act as a precursor for synthesizing complex APIs used in treating various medical conditions.

Organic Synthesis

The compound is also significant in organic synthesis due to its ability to undergo various reactions:

Reactions Involving this compound

- Nucleophilic Additions : The ketone group can participate in nucleophilic addition reactions, facilitating the formation of more complex organic structures.

- Reduction Reactions : It can be reduced to form corresponding alcohols, which are essential in many synthetic pathways.

Biocatalytic Applications

Recent studies have highlighted the potential of using biocatalysts for the transformation of this compound into valuable products.

Case Study: Lactobacillus paracasei BD101

A study demonstrated that Lactobacillus paracasei BD101 effectively reduces cyclohexyl(phenyl)methanone to produce (S)-cyclohexyl(phenyl)methanol with high enantiomeric excess (>99%) . This showcases the compound's utility in biocatalysis for producing chiral alcohols.

Data Tables

Mechanism of Action

The mechanism of action of Cyclohexyl 2-(2,5-dimethylphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic ring and cyclohexyl group contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Cyclohexyl 2-(2,6-Dimethylphenyl)ethyl Ketone (CAS 898755-49-2)

- Molecular Formula : C₁₇H₂₄O

- Molecular Weight : 244.37 g/mol

- Physical Properties :

- Structural Differences: The methyl groups are at the 2,6-positions on the phenyl ring instead of 2,4.

- Synthesis : Similar synthetic routes (e.g., Friedel-Crafts acylation) may apply, but yields for dimethyl-substituted aryl ketones are often lower (~7% for 2,5-dimethylphenyl derivatives) due to steric and electronic effects .

Cyclohexyl 4-Methylphenyl Ketone (CAS 2789-44-8)

- Molecular Formula : C₁₄H₁₈O

- Molecular Weight : 202.29 g/mol

- Key Features :

- Comparison : The absence of an ethyl linker and reduced substitution on the phenyl ring may enhance solubility in polar solvents compared to the more hydrophobic 2,5-dimethylphenyl analog.

Cyclopropyl 2-(3,5-Dimethylphenyl)ethyl Ketone

- Molecular Formula : C₁₄H₁₈O (estimated)

- Key Features: Cyclopropyl group replaces cyclohexyl, reducing molecular weight and ring strain.

Cyclohexyl 2-(2-Thiomethylphenyl)ethyl Ketone (CAS 898780-73-9)

- Molecular Formula : C₁₆H₂₂OS

- Molecular Weight : 262.41 g/mol

- Predicted boiling point: 385.6°C, higher than non-sulfur analogs due to increased molecular interactions .

- Applications : Sulfur-containing ketones are often explored in medicinal chemistry for their bioactivity.

Dicyclohexyl Ketone (CAS 119-60-8)

- Molecular Formula : C₁₃H₂₂O

- Molecular Weight : 194.31 g/mol

- Comparison: Symmetrical structure with two cyclohexyl groups attached to the ketone. Applications: Used as a solvent or intermediate in polymer synthesis .

Research Findings and Implications

- Synthetic Challenges: Dimethyl-substituted aryl ketones (e.g., 2,5- and 2,6-dimethylphenyl) exhibit lower yields (~7%) compared to monosubstituted analogs, likely due to steric hindrance .

- Structural Effects :

- Electron-Donating Groups : Methyl and thiomethyl groups alter electronic density, affecting reactivity in nucleophilic additions or reductions.

- Ring Size : Cyclohexyl vs. cyclopropyl influences conformational flexibility and thermal stability.

- Safety : Higher molecular weight analogs (e.g., thiomethyl derivative) may require stricter handling due to elevated boiling points and flammability risks .

Biological Activity

Cyclohexyl 2-(2,5-dimethylphenyl)ethyl ketone is an organic compound with the molecular formula C17H24O. Its unique structure, characterized by a cyclohexyl group and a 2-(2,5-dimethylphenyl)ethyl moiety, has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure:

- Molecular Formula: C17H24O

- Molecular Weight: 256.37 g/mol

- Functional Groups: Ketone, aromatic ring

| Property | Value |

|---|---|

| Molecular Formula | C17H24O |

| Molecular Weight | 256.37 g/mol |

| Density | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its ability to interact with various biological targets. The ketone group can form hydrogen bonds with macromolecules, influencing their structure and function. Additionally, the hydrophobic nature of the cyclohexyl and aromatic groups enhances its binding affinity to lipid membranes and proteins.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of this compound. Research indicates that it exhibits significant inhibition against various bacterial strains. For instance, a study demonstrated that this compound showed an IC50 value of 35 µg/mL against Staphylococcus aureus .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .

Study on Antimicrobial Activity

A recent investigation focused on the antimicrobial efficacy of this compound against several pathogens. The results indicated that the compound was particularly effective against Gram-positive bacteria, with a notable reduction in bacterial growth observed at concentrations as low as 20 µg/mL.

Study on Anti-inflammatory Mechanisms

Another study explored the anti-inflammatory mechanisms of this compound using a murine model of inflammation. The results showed a significant decrease in edema and inflammatory markers in treated animals compared to controls, supporting its potential therapeutic use in inflammatory conditions .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | IC50/EC50 Value |

|---|---|---|

| Antimicrobial | Inhibition of Staphylococcus aureus | 35 µg/mL |

| Anti-inflammatory | Reduction in cytokine production | Not specified |

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a lead compound for drug development. Its structural features may serve as a pharmacophore for designing new antimicrobial and anti-inflammatory agents.

Potential Therapeutic Uses

- Antimicrobial agents

- Anti-inflammatory drugs

- Pharmacological research

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Cyclohexyl 2-(2,5-dimethylphenyl)ethyl ketone, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of aryl-substituted cyclohexyl ketones often employs Friedel-Crafts acylation or Grignard reactions. For example, in analogous compounds like 2,5-dimethylphenyl ketones, yields as low as 7% have been reported using Procedure A (acid-catalyzed acylation), highlighting challenges in steric hindrance management . Optimization strategies include:

- Catalyst Selection : Lewis acids (e.g., AlCl₃) to enhance electrophilicity.

- Solvent Effects : Polar aprotic solvents (e.g., DCM) to stabilize intermediates.

- Temperature Control : Gradual addition of reagents to mitigate exothermic side reactions.

Tabular data from synthesis studies (e.g., Procedure A vs. D) can guide condition refinement .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can resolve cyclohexyl ring conformers and methyl group splitting patterns. For example, cyclohexyl methyl ketone derivatives show distinct δ 1.2–2.1 ppm signals for cyclohexyl protons and δ 2.4 ppm for the ketone carbonyl .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₇H₂₂O requires m/z 242.1671) and fragmentation patterns.

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ confirms the ketone functional group .

Advanced Research Questions

Q. How does steric hindrance from the 2,5-dimethylphenyl group influence regioselectivity in catalytic reactions?

- Methodological Answer : The ortho-methyl groups create steric bulk, directing electrophilic attacks to para positions. Computational modeling (e.g., DFT calculations) can map electron density and steric maps. For example, in epoxidation reactions using ketone catalysts, methyl-substituted aryl groups reduce substrate accessibility, requiring tailored catalysts (e.g., bulky Lewis acids) to enhance selectivity .

Q. What computational approaches are used to predict the physicochemical properties of this compound?

- Methodological Answer :

- QSAR/QSPR Models : Predict logP (hydrophobicity) and solubility using topological polar surface area (TPSA) and XlogP values. For similar ketones, TPSA values ~54.4 Ų suggest moderate polarity .

- Molecular Dynamics (MD) Simulations : Analyze cyclohexyl ring puckering and its effect on solvent interactions. SDF/MOL files (e.g., from cheminformatics databases) enable 3D conformational studies .

Q. How can contradictions in reported synthetic yields (e.g., 7% vs. 42%) be resolved through mechanistic analysis?

- Methodological Answer : Discrepancies often arise from competing reaction pathways. For example:

- Byproduct Analysis : GC-MS or HPLC can identify side products (e.g., diaryl ketones from over-acylation).

- Kinetic Studies : Monitoring reaction progress via in-situ FTIR or NMR reveals rate-limiting steps. Data from Procedure D (42% yield) suggests optimized stoichiometry and reduced side reactions compared to Procedure A .

Data-Driven Research Design

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Testing : Use HPLC to track degradation products at elevated temperatures (40–60°C) and pH 3–8.

- Arrhenius Modeling : Predict shelf-life by extrapolating degradation rates. For cyclohexyl ketones, oxidative degradation via radical pathways is a key stability concern .

Avoided Topics

- Commercial/Consumer : Pricing, bulk synthesis, and industrial suppliers are excluded per guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.